Manganese (II) chloride

描述

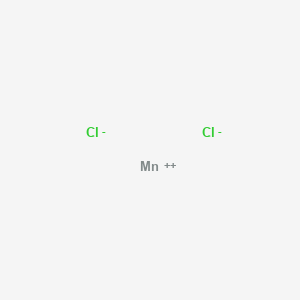

氯化锰是一种无机化合物,化学式为 MnCl₂。它存在几种水合物形式,包括二水合物 (MnCl₂·2H₂O) 和四水合物 (MnCl₂·4H₂O),其中四水合物最为常见。 这种化合物通常为粉红色固体,这是许多锰(II) 物种的特征 .

准备方法

合成路线和反应条件: 氯化锰可以通过多种方法合成:

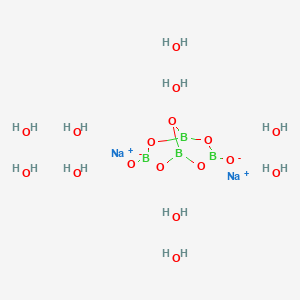

工业生产方法: 在工业环境中,氯化锰通常通过用盐酸处理锰矿石来生产。 该过程涉及将矿石溶解在酸中,然后进行纯化步骤以去除杂质并结晶所需产物 {_svg_2}.

化学反应分析

氯化锰会发生各种化学反应,包括:

氧化: 在特定条件下,氯化锰(II) 可以被氧化为锰(III) 或锰(IV) 化合物。

还原: 它可以用强还原剂还原成锰金属。

取代: 氯化锰与氨反应生成六氨合锰(II) 氯化物等配合物:[ \text{MnCl}_2 + 6\text{NH}_3 \rightarrow [\text{Mn}(\text{NH}_3)_6]\text{Cl}_2 ]

科学研究应用

氯化锰在科学研究中具有广泛的应用:

作用机制

氯化锰主要通过其作为各种酶的辅因子的作用发挥其作用。它参与了许多生理过程,包括:

酶促反应: 锰作为超氧化物歧化酶等酶的辅因子,保护细胞免受氧化损伤.

营养作用: 它对于维持体内适当的锰水平至关重要,以预防缺乏症状.

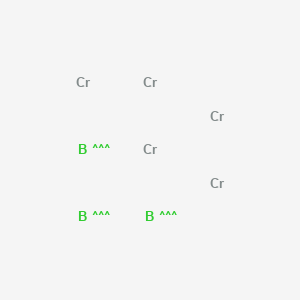

相似化合物的比较

氯化锰可以与其他锰卤化物和类似化合物进行比较:

氟化锰(II) (MnF₂): 结构相似,但反应性和应用不同。

溴化锰(II) (MnBr₂) : 具有相似的性质,但使用频率较低。

碘化锰(II) (MnI₂) : 另一种具有独特化学行为的锰卤化物.

氯化锰因其广泛的可用性、易于合成以及在各个领域的广泛应用而独一无二。

属性

IUPAC Name |

dichloromanganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00858866 | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

1190 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.977 @ 25 °C/4 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink trigonal crystals | |

CAS No. |

13446-34-9, 7773-01-5 | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride (MnCl2), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

650 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)